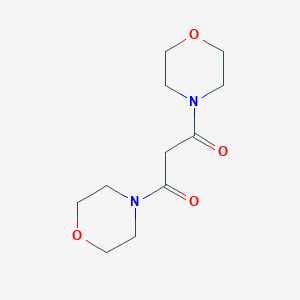

1,3-Di-morpholin-4-yl-propane-1,3-dione

描述

Significance of the 1,3-Diketone Pharmacophore in Chemical Sciences

The 1,3-diketone moiety is a highly versatile and reactive functional group that plays a crucial role in synthetic organic chemistry. Its unique electronic and structural features, characterized by two carbonyl groups separated by a methylene (B1212753) bridge, render the central carbon atom's protons acidic. This acidity facilitates the formation of a stable enolate ion, a key intermediate in a wide array of chemical transformations.

The importance of the 1,3-diketone pharmacophore is underscored by its utility as a building block in the synthesis of diverse heterocyclic compounds and complex natural products. Its ability to participate in cyclization reactions is a cornerstone of heterocyclic chemistry. Furthermore, the β-diketone structure imparts strong chelating properties, enabling it to form stable complexes with various metal ions. This characteristic is valuable in coordination chemistry and for the development of metal-based catalysts and materials. The reactivity and adaptability of 1,3-diketones make them indispensable tools for chemists in the creation of novel molecular frameworks with a wide range of applications.

Role of the Morpholine (B109124) Moiety as a Privileged Structure in Bioactive Molecules

The morpholine ring is a six-membered saturated heterocycle containing both an amine and an ether functional group. In medicinal chemistry, it is widely regarded as a "privileged structure" due to its frequent appearance in a vast number of approved drugs and biologically active compounds. The inclusion of a morpholine moiety in a molecule can significantly enhance its pharmacological profile.

Several key properties contribute to the privileged status of morpholine. Its presence often improves aqueous solubility and metabolic stability, crucial attributes for drug candidates. The morpholine nitrogen is a weak base, which can be advantageous in modulating a compound's acid-base properties and its interactions with biological targets. Furthermore, the flexible chair-like conformation of the morpholine ring can allow for optimal binding to protein active sites. A large body of research has demonstrated that the incorporation of a morpholine group can lead to increased potency and improved pharmacokinetic properties of bioactive molecules. nih.gov

Overview of Research Trajectories for 1,3-Di-morpholin-4-yl-propane-1,3-dione and Related Scaffolds

Research into this compound and its analogues is driven by the synergistic potential of its constituent parts. The compound itself is a symmetrical diamide derivative with a rigid framework and dual amine functionalities. Its stability and reactivity under mild conditions make it a suitable intermediate for the synthesis of more complex molecules in the pharmaceutical, agrochemical, and materials science sectors.

Recent studies have highlighted the potential of the this compound scaffold in medicinal chemistry. For instance, it has been explored as a core structure for designing morpholine-containing prodrugs, where the morpholine groups can enhance membrane permeability while potentially reducing toxicity. Investigations have also shown that substitutions on this central propane-dione core can lead to compounds with selective biological activities. While specific, in-depth research on the biological activities of this compound is still emerging, the foundational knowledge of its constituent pharmacophores strongly suggests a promising future for this and related chemical scaffolds in the development of novel functional materials and therapeutic agents.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,3-dimorpholin-4-ylpropane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O4/c14-10(12-1-5-16-6-2-12)9-11(15)13-3-7-17-8-4-13/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNZFWSVHKTMAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CC(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30907699 | |

| Record name | 1,3-Bis(morpholin-4-yl)propane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30907699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10256-01-6 | |

| Record name | MLS002695225 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Bis(morpholin-4-yl)propane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30907699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Malonyldimorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3 Di Morpholin 4 Yl Propane 1,3 Dione and Its Derivatives

Classical and Contemporary Synthetic Routes to 1,3-Diketones Featuring Morpholine (B109124) Substituents

The synthesis of 1,3-dicarbonyl compounds, including the target diamide, is rooted in fundamental organic reactions that have been refined over time for greater efficiency and scope.

The Claisen condensation is a cornerstone reaction for the formation of carbon-carbon bonds to create β-keto esters or 1,3-diketones. wikipedia.orgmasterorganicchemistry.com This reaction involves the base-mediated condensation between two ester molecules or an ester and another carbonyl compound. wikipedia.org While the classic Claisen condensation is typically used for esters, analogous reactions involving amides have been developed. researchgate.net A plausible route to a 1,3-diketone featuring morpholine substituents could involve the condensation of a morpholine-derived ketone with a suitable acylating agent. researchgate.net

A modified approach could utilize the reaction of tertiary amides with ketone enolates in the presence of a strong base like lithium hexamethyldisilazide (LiHMDS) to yield 1,3-diketones. organic-chemistry.org

Table 1: Illustrative Claisen-type Condensation Approach

| Reactant 1 | Reactant 2 | Base | Product |

|---|---|---|---|

| 1-morpholinoethan-1-one | N-acylmorpholine | LiHMDS | 1-morpholino-butane-1,3-dione (analog) |

A direct and highly efficient method for synthesizing 1,3-di-morpholin-4-yl-propane-1,3-dione is through nucleophilic acyl substitution. This approach involves the reaction of a malonic acid derivative with morpholine. The most common precursor for this reaction is malonyl chloride, a highly reactive diacyl chloride. nih.gov

In this synthesis, morpholine acts as the nucleophile, attacking the electrophilic carbonyl carbons of malonyl chloride. Typically, two equivalents of morpholine are used per equivalent of malonyl chloride. The first equivalent acts as the nucleophile, and the second acts as a base to neutralize the hydrochloric acid (HCl) byproduct. Alternatively, a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) can be used as an acid scavenger. hud.ac.ukjocpr.com The reaction is often performed in an inert aprotic solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) at reduced temperatures to control the exothermic reaction. researchgate.net

Reaction Scheme: Malonyl Dichloride + 2 Morpholine → this compound + Morpholine Hydrochloride

This method is advantageous due to the high reactivity of acid chlorides, often leading to high yields and relatively simple product isolation. tandfonline.comacs.org

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer a powerful strategy for generating molecular diversity efficiently. researchgate.netrsc.org While a specific MCR for the direct synthesis of this compound is not prominently documented, MCRs involving 1,3-dicarbonyl compounds are well-established for creating complex heterocyclic and polyfunctionalized molecules. acs.orgacs.orgresearchgate.net

An MCR could be designed to produce analogs of the target compound. For instance, a reaction between an aldehyde, morpholine, and a suitable three-carbon component could potentially lead to a substituted propane-1,3-dione scaffold. The versatility of MCRs allows for the rapid generation of a library of related compounds by varying the starting materials. rsc.org

Tandem and Cascade Methodologies in Propane-1,3-dione Scaffold Construction

Tandem or cascade reactions streamline synthesis by combining multiple bond-forming events in a single operation without isolating intermediates. nih.gov This approach enhances efficiency and reduces waste. The synthesis of α-diazoketones from 1,3-diketones, for example, can proceed through a tandem reaction involving a Regitz diazo transfer followed by a C-C bond cleavage. researchgate.netacs.org

For the construction of the propane-1,3-dione scaffold itself, a tandem reaction could be envisioned starting from more complex precursors. For instance, a reaction sequence initiated by a Michael addition could be followed by an intramolecular cyclization and subsequent ring-opening to generate a substituted 1,3-dione derivative. Such strategies are particularly valuable in the synthesis of complex natural products and highlight the elegance of programmed reaction sequences. nih.gov

Green Chemistry Approaches and Catalyst-Free Syntheses of this compound Precursors

In line with the principles of green chemistry, modern synthetic methods aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. numberanalytics.com The synthesis of amides, including the target compound, is an area of active research for greener alternatives. bohrium.com

One key approach is the use of safer, bio-based solvents or even solvent-free conditions. scispace.comresearchgate.net The reaction between acid chlorides and amines can be performed in aqueous solutions using surfactants or in bio-available solvents like Cyrene™, which simplifies workup and reduces reliance on toxic solvents like DMF and DCM. hud.ac.ukacs.orgbohrium.com

Catalyst-free syntheses also represent a green approach. The reaction of morpholine with malonyl chloride, for example, is often rapid and does not require a catalyst, proceeding efficiently under neutral or base-mediated conditions. tandfonline.com Enzymatic methods, using biocatalysts like Candida antarctica lipase (B570770) B (CALB), offer a sustainable route for direct amidation of carboxylic acids with amines in green solvents, avoiding the need for reactive acylating agents and producing water as the only byproduct. nih.gov

Table 2: Comparison of Synthetic Approaches for Amide Formation

| Method | Solvent | Catalyst | Key Advantages |

|---|---|---|---|

| Conventional | DCM, THF, DMF scispace.com | None (or base) | High yield, fast reaction |

| Aqueous Surfactant | Water with TPGS-750-M acs.org | None | Eliminates organic solvents, easy workup |

| Bio-based Solvent | Cyrene™ hud.ac.uk | None (or base) | Renewable solvent, reduced toxicity |

| Solvent-Free | None researchgate.net | Boric Acid researchgate.net | High atom economy, no solvent waste |

| Enzymatic | Cyclopentyl methyl ether nih.gov | Lipase (CALB) nih.gov | High selectivity, mild conditions, sustainable |

Stereoselective Synthesis of Chiral this compound Derivatives

The parent compound, this compound, is achiral. However, chirality can be introduced by adding substituents to the central carbon (C2) of the propane (B168953) backbone. The stereoselective synthesis of such derivatives is crucial for applications in medicinal chemistry and materials science.

Asymmetric synthesis can be achieved using several strategies:

Chiral Auxiliaries: A chiral auxiliary can be attached to the starting material to direct the stereochemical outcome of a reaction, after which it is removed. For example, chiral N-tert-butanesulfinyl imines are effective intermediates for the stereocontrolled synthesis of various nitrogen-containing compounds. mdpi.com

Chiral Catalysts: A small amount of a chiral catalyst can induce high enantioselectivity. Dirhodium tetracarboxylate catalysts, for instance, are effective in asymmetric cyclopropanation reactions to create chiral cyclopropanes. nih.gov Similarly, bimetallic catalytic systems can be employed for asymmetric tandem reactions to produce chiral heterocycles. nih.gov

Organocatalysis: Small organic molecules can act as chiral catalysts. For example, L-proline can catalyze intramolecular Mannich cyclizations to produce chiral products. mdpi.com

For a derivative of this compound, a stereoselective alkylation or aldol (B89426) reaction at the C2 position could be performed using a chiral catalyst or auxiliary to produce enantiomerically enriched products. mdpi.comresearchgate.net

Advanced Spectroscopic and Structural Characterization of 1,3 Di Morpholin 4 Yl Propane 1,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

NMR spectroscopy is an indispensable tool for elucidating the precise structure and conformational dynamics of 1,3-Di-morpholin-4-yl-propane-1,3-dione in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions of its constituent atoms, a detailed molecular picture can be constructed.

¹H NMR Spectroscopy Investigations of this compound

The proton NMR (¹H NMR) spectrum of this compound provides critical information about the electronic environment of the hydrogen atoms within the molecule. The spectrum is expected to show distinct signals for the protons of the morpholine (B109124) rings and the central propanedione linker.

The protons on the morpholine rings typically appear as complex multiplets due to their diastereotopic nature and coupling with adjacent protons. The protons on the carbons adjacent to the nitrogen atom (N-CH₂) are expected to be deshielded and resonate at a lower field compared to the protons on the carbons adjacent to the oxygen atom (O-CH₂). This is due to the electron-withdrawing effect of the amide carbonyl groups.

The central methylene (B1212753) protons (-CH₂-) of the propane-1,3-dione backbone are anticipated to appear as a singlet, as they are chemically equivalent. The precise chemical shift of this peak is influenced by the electron-withdrawing nature of the two adjacent carbonyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Morpholine N-CH₂ | 3.6 - 3.8 | Multiplet |

| Morpholine O-CH₂ | 3.4 - 3.6 | Multiplet |

| Dione (B5365651) -CH₂- | ~3.5 | Singlet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopy Studies of the Dione Backbone and Morpholine Rings

The carbon-13 NMR (¹³C NMR) spectrum provides complementary information to the ¹H NMR spectrum, revealing the number and electronic environment of the carbon atoms in this compound.

The most downfield signals in the ¹³C NMR spectrum are expected to be those of the carbonyl carbons (C=O) of the dione backbone, typically appearing in the range of 165-175 ppm. The central methylene carbon of the propanedione unit will resonate at a significantly higher field. The morpholine ring carbons will exhibit two distinct signals corresponding to the carbons adjacent to the nitrogen (N-CH₂) and those adjacent to the oxygen (O-CH₂).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 175 |

| Morpholine N-CH₂ | 45 - 50 |

| Morpholine O-CH₂ | 65 - 70 |

| Dione -CH₂- | ~40 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques for Complex Structural Assignment

To unambiguously assign the proton and carbon signals and to probe the connectivity and spatial relationships within the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons within the morpholine rings, helping to trace the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for confirming the connectivity between the morpholine rings and the dione backbone, for instance, by observing a correlation between the N-CH₂ protons of the morpholine ring and the carbonyl carbon of the dione.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the through-space proximity of protons, which is valuable for determining the preferred conformation of the molecule in solution.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and analyzing the vibrational modes of this compound.

The IR spectrum is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the dione's carbonyl groups, typically appearing in the region of 1650-1700 cm⁻¹. The C-N stretching vibrations of the amide linkages will also give rise to characteristic bands. The C-O-C stretching of the morpholine ether linkage is expected around 1115 cm⁻¹. The CH₂ stretching and bending vibrations of the morpholine and propane (B168953) units will be observed in their respective characteristic regions.

Raman spectroscopy, which is sensitive to non-polar bonds, would complement the IR data. The symmetric stretching of the C-C bonds in the morpholine rings and the propane backbone would be expected to show significant Raman scattering.

Table 3: Key Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Spectroscopy |

| C=O Stretch (Amide) | 1650 - 1700 | IR (Strong) |

| C-N Stretch | 1200 - 1350 | IR |

| C-O-C Stretch (Ether) | 1100 - 1150 | IR |

| C-H Stretch (Aliphatic) | 2850 - 3000 | IR, Raman |

| C-H Bend (Aliphatic) | 1350 - 1470 | IR, Raman |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a crucial technique for confirming the molecular weight of this compound and for elucidating its fragmentation pathways under ionization. The molecular formula of the compound is C₁₁H₁₈N₂O₄, which corresponds to a molecular weight of approximately 242.27 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 242. The fragmentation pattern would likely involve the cleavage of the bonds adjacent to the carbonyl groups and within the morpholine rings. Common fragmentation pathways could include the loss of a morpholine ring or parts of it, as well as the cleavage of the C-C bonds in the propane chain. The observation of fragment ions corresponding to the morpholinyl cation (m/z 86) and the acylium ion resulting from the cleavage of the C-N bond would be indicative of the compound's structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies for Electronic Transitions and Luminescent Properties

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. This compound contains carbonyl groups which have n → π* and π → π* electronic transitions. The n → π* transition is typically weak and occurs at a longer wavelength, while the π → π* transition is more intense and occurs at a shorter wavelength. The presence of the nitrogen atoms in the morpholine rings can also influence the electronic absorption spectrum.

Fluorescence studies would determine if the molecule exhibits luminescent properties upon excitation with UV or visible light. Many organic molecules with carbonyl groups and heteroatoms can exhibit fluorescence, and the quantum yield and emission wavelength would provide further information about the electronic structure and excited state properties of the compound. The fluorescence spectrum, if observed, would typically be a mirror image of the absorption spectrum.

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Architecture

A comprehensive review of scientific literature and crystallographic databases indicates that a single-crystal X-ray diffraction analysis for this compound has not been publicly reported. Consequently, detailed experimental data regarding its solid-state molecular architecture, including crystal system, space group, unit cell dimensions, and specific bond lengths and angles, are not available at this time.

Without experimental crystallographic data, a detailed discussion of the molecular architecture with specific quantitative parameters is not possible. The generation of data tables for crystallographic parameters and selected bond lengths and angles is therefore precluded. Further research involving the successful crystallization of this compound and its subsequent analysis by X-ray diffraction would be required to provide these critical structural details.

Computational and Theoretical Investigations of 1,3 Di Morpholin 4 Yl Propane 1,3 Dione

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. elsevierpure.comjchemrev.com It is a widely used tool for predicting the molecular geometry and electronic properties of organic compounds.

For 1,3-Di-morpholin-4-yl-propane-1,3-dione, DFT calculations would be employed to determine its most stable three-dimensional conformation. This involves optimizing the geometry of the molecule to find the lowest energy arrangement of its atoms. The output of such calculations provides precise data on bond lengths, bond angles, and dihedral angles. For instance, one would expect the morpholine (B109124) rings to adopt a chair conformation, which is their most stable form. The propane-1,3-dione linker's geometry would be influenced by the steric and electronic effects of the two morpholino groups.

The electronic structure, including the distribution of electron density and the molecular orbital energies, would also be determined. A molecular electrostatic potential (MEP) map could be generated to visualize the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for understanding how the molecule might interact with other chemical species.

Table 1: Predicted Structural Parameters of this compound from DFT Calculations

| Parameter | Predicted Value Range | Description |

| C=O Bond Length | 1.22 - 1.25 Å | The length of the double bond between carbon and oxygen in the dione (B5365651) group. |

| C-N Bond Length | 1.35 - 1.40 Å | The length of the single bond between the carbonyl carbon and the morpholine nitrogen. |

| Morpholine C-N-C Angle | 110 - 115° | The bond angle within the morpholine ring, indicating its geometry. |

| O=C-C-C=O Dihedral Angle | Variable | This angle would define the conformation of the central propane-1,3-dione linker. |

Note: The values in this table are illustrative and based on typical values for similar functional groups in other molecules. Specific DFT calculations for this compound would be required for precise values.

Molecular Dynamics Simulations for Conformational Flexibility and Tautomerism (Keto-Enol Equilibrium)

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. rsc.orgrsc.org These simulations allow for the study of the dynamic behavior of molecules over time, providing insights into their conformational flexibility and the potential for tautomerism.

For this compound, MD simulations would reveal the range of conformations the molecule can adopt in different environments, such as in a vacuum or in various solvents. The propane (B168953) linker and the bonds connecting the morpholine rings allow for considerable rotational freedom, leading to a complex conformational landscape. MD simulations can map this landscape and identify the most populated conformational states and the energy barriers between them.

A key aspect to investigate for a 1,3-dicarbonyl compound is the keto-enol tautomerism. While the diketo form is generally predominant for malonamides, the possibility of forming an enol tautomer can be explored computationally. MD simulations, particularly in explicit solvent, can help to understand the influence of the environment on the keto-enol equilibrium and the dynamics of this transformation.

Table 2: Potential Conformational and Tautomeric States of this compound for MD Simulation Studies

| State | Description | Key Features to Investigate |

| Diketo Conformer 1 | An extended conformation of the propane-1,3-dione linker. | Relative stability, population percentage, and lifetime. |

| Diketo Conformer 2 | A folded conformation, potentially stabilized by intramolecular interactions. | Relative stability, population percentage, and lifetime. |

| Enol Tautomer | Formation of an enol group (C=C-OH) from one of the carbonyls. | Energy of formation, stability relative to the keto form, and influence of solvent. |

Quantum Chemical Parameters (e.g., HOMO-LUMO Gap) for Reactivity Prediction

Quantum chemical calculations, particularly DFT, can be used to determine a range of parameters that are indicative of a molecule's chemical reactivity. rsc.orgekb.eg Among the most important of these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons. The LUMO is the innermost orbital that is empty of electrons and represents the ability of the molecule to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive.

Other quantum chemical parameters that can be calculated include ionization potential (related to the HOMO energy), electron affinity (related to the LUMO energy), electronegativity, and chemical hardness. These parameters collectively provide a detailed profile of the molecule's reactivity.

Table 3: Illustrative Quantum Chemical Parameters for Reactivity Prediction of this compound

| Parameter | Definition | Significance for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | A smaller gap suggests higher reactivity and lower kinetic stability. |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

Note: Specific values for these parameters would need to be calculated using appropriate quantum chemistry software.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. gyanvihar.orgacs.org It is most commonly used in drug design to predict the binding of a small molecule ligand to the active site of a protein.

For this compound, molecular docking studies could be performed to explore its potential as a ligand for various biological targets. The morpholine moiety is a common feature in many biologically active compounds, and the dicarbonyl linker provides a scaffold that can engage in various non-covalent interactions, such as hydrogen bonding and van der Waals forces. sci-hub.se

A typical molecular docking study would involve selecting a protein target of interest and then using a docking algorithm to predict the most likely binding poses of this compound within the protein's binding site. The results are typically scored based on the predicted binding affinity, which can help to prioritize compounds for further experimental testing. The analysis of the predicted binding pose can reveal key interactions between the ligand and the protein, providing insights into the molecular basis of its potential biological activity.

Table 4: Hypothetical Molecular Docking Results for this compound with a Protein Target

| Parameter | Description | Illustrative Value |

| Binding Affinity | The predicted strength of the interaction between the ligand and the protein, typically in kcal/mol. | -5 to -10 kcal/mol |

| Key Interacting Residues | The amino acid residues in the protein's active site that form significant interactions with the ligand. | e.g., Asp129, Tyr34, Phe210 |

| Types of Interactions | The nature of the non-covalent bonds formed, such as hydrogen bonds, hydrophobic interactions, etc. | Hydrogen bond with the carbonyl oxygen; hydrophobic interactions with the morpholine rings. |

Note: The values and residues in this table are for illustrative purposes only and would depend on the specific protein target chosen for the docking study.

Chemical Reactivity and Derivatization of 1,3 Di Morpholin 4 Yl Propane 1,3 Dione

Functionalization of the Methylene (B1212753) Bridge in the Propane-1,3-dione Core

The methylene group positioned between the two carbonyl functions is a key reactive center in 1,3-Di-morpholin-4-yl-propane-1,3-dione due to the electron-withdrawing effect of the adjacent carbonyls, which increases the acidity of its protons. This acidity facilitates a variety of functionalization reactions.

Knoevenagel Condensation Reactions

The active methylene bridge of this compound readily participates in Knoevenagel condensation reactions with various aldehydes and ketones. This reaction, typically catalyzed by a weak base, involves the formation of a new carbon-carbon double bond. The general mechanism proceeds through the deprotonation of the active methylene group to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration yields the corresponding α,β-unsaturated compound.

The scope of this reaction is broad, allowing for the introduction of a wide range of substituents at the methylene position, thereby enabling the synthesis of a diverse library of derivatives.

Halogenation at the Active Methylene Position

Halogenation of the active methylene bridge in this compound can be achieved using various halogenating agents. The reaction typically proceeds under mild conditions and allows for the introduction of one or two halogen atoms (chlorine, bromine, or iodine) at the central carbon. The resulting α-haloketones are versatile synthetic intermediates. For instance, they can undergo nucleophilic substitution reactions, elimination reactions to form unsaturated systems, or participate in various coupling reactions.

Nitration and Cyanation Reactions

The introduction of a nitro group at the active methylene position can be accomplished using standard nitrating agents. The resulting α-nitro derivative is a valuable precursor for further synthetic transformations. For example, the nitro group can be reduced to an amino group, providing a route to α-amino dione (B5365651) derivatives.

Similarly, cyanation of the methylene bridge introduces a nitrile functionality. This reaction can be carried out using reagents such as tosyl cyanide or other electrophilic cyanating agents. The resulting α-cyano dione is a versatile intermediate, as the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine.

Reactions Involving the Carbonyl Groups of the Dione

The two carbonyl groups of this compound are susceptible to nucleophilic attack. These reactions can lead to a variety of transformations, including reduction to alcohols, conversion to imines or hydrazones, and reactions with organometallic reagents. The symmetrical nature of the molecule means that reactions can potentially occur at one or both carbonyl sites, and controlling the selectivity can be a synthetic challenge.

Chemical Transformations of the Morpholine (B109124) Moieties

The morpholine rings in this compound, while generally stable, can undergo chemical transformations. The nitrogen atom of the morpholine ring retains some nucleophilic character and can be quaternized by reaction with alkyl halides. Furthermore, under harsh conditions, ring-opening reactions of the morpholine moiety are conceivable, although this is less common.

Coordination Chemistry of 1,3 Di Morpholin 4 Yl Propane 1,3 Dione and Its Metal Complexes

Ligand Design and Synthesis of Metal Chelates with 1,3-Di-morpholin-4-yl-propane-1,3-dione

The ligand, this compound, belongs to the versatile class of β-diketones. A key characteristic of β-diketones is their ability to exist in keto-enol tautomeric forms. The enol form is particularly important for coordination chemistry as the deprotonation of the enolic hydroxyl group results in a bidentate monoanionic ligand that can form stable chelate rings with a wide array of metal ions. mdpi.com The presence of two morpholine (B109124) substituents is anticipated to influence the ligand's electronic properties, steric hindrance, and solubility, which in turn would affect the stability and reactivity of its metal complexes.

The synthesis of β-diketones can be achieved through various methods, with the Claisen condensation being a common approach. This would typically involve the reaction of a morpholinyl ketone with a morpholinyl ester in the presence of a strong base. An alternative route could be the acylation of a morpholinyl enolate.

The formation of metal chelates with this compound is expected to proceed by reacting the ligand with a suitable metal salt in an appropriate solvent. The reaction generally involves the deprotonation of the ligand's enol form, followed by coordination to the metal center. The stoichiometry of the resulting complex (e.g., 1:1, 1:2, or 1:3 metal-to-ligand ratio) would depend on the metal ion's coordination number, oxidation state, and the reaction conditions. researchgate.net For instance, divalent transition metals like Cu(II) and Ni(II) often form complexes with a 1:2 metal-to-ligand ratio. tandfonline.com

Spectroscopic Characterization of Metal Complexes (e.g., UV-Vis, IR, X-ray)

The formation of metal complexes with this compound can be monitored and the resulting products characterized using various spectroscopic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the β-diketonate ligand to a metal ion. In the IR spectrum of the free ligand, characteristic vibrational bands for the C=O and C=C bonds of the enol form are expected in the region of 1580–1700 cm⁻¹. Upon chelation to a metal, these bands are known to shift to lower frequencies, which is indicative of the delocalization of electron density within the chelate ring. tandfonline.com The appearance of new bands at lower frequencies (typically in the 400-600 cm⁻¹ range) can be attributed to the M-O stretching vibrations, providing direct evidence of the metal-oxygen bond formation. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes of this compound are expected to exhibit absorption bands corresponding to both ligand-centered transitions and d-d transitions (for transition metal complexes). The ligand itself is likely to have strong absorption bands in the UV region due to π→π* and n→π* transitions. Upon complexation, these bands may undergo a shift in wavelength (either a bathochromic or hypsochromic shift). orientjchem.org For transition metal complexes, weaker absorption bands in the visible region, corresponding to d-d electronic transitions, would provide information about the geometry of the coordination sphere around the metal ion. acs.org

Table 1: Expected Spectroscopic Data for a Hypothetical [M(1,3-Di-morpholin-4-yl-propane-1,3-dionate)₂] Complex

| Spectroscopic Technique | Expected Observations |

| IR Spectroscopy | Shift of C=O and C=C stretching vibrations to lower wavenumbers compared to the free ligand. Appearance of new M-O stretching bands in the 400-600 cm⁻¹ region. |

| UV-Vis Spectroscopy | Intense ligand-based π→π* and n→π* transitions in the UV region. Weaker d-d transition bands in the visible region for transition metal complexes, indicative of the coordination geometry. |

| X-ray Crystallography | Would provide definitive structural information, including the coordination geometry (e.g., square planar for Ni(II), distorted octahedral for Cu(II)), bond lengths, and angles. |

This table is illustrative and based on general observations for analogous β-diketonate complexes.

Applications of Metal Complexes in Catalysis and Materials Science (e.g., Luminescent Materials)

Metal complexes of β-diketones are widely investigated for their potential applications in various fields, and it is plausible that complexes of this compound would exhibit interesting properties in these areas.

Catalysis: Metal β-diketonates are known to be effective catalysts for a range of organic transformations, including polymerization, oxidation, and cross-coupling reactions. alfachemic.com The catalytic activity is highly dependent on the choice of the metal center and the steric and electronic properties of the β-diketone ligand. The presence of the morpholine moieties in this compound could influence the solubility of the catalyst in different solvent systems and potentially modulate its catalytic activity and selectivity. Rare-earth metal complexes with morpholine-functionalized ligands have shown high activity in catalytic bond formation reactions. rsc.orgnih.gov

Luminescent Materials: Lanthanide complexes with β-diketonate ligands are of particular interest for their application as luminescent materials. The β-diketone ligand can act as an "antenna," efficiently absorbing UV light and transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelength. chemrxiv.org This process, known as the antenna effect, can lead to materials with strong, sharp emission bands and long luminescence lifetimes. bohrium.com The functionalization of ligands with morpholine groups has been shown to influence the cellular localization of luminescent lanthanide complexes, suggesting potential for bioimaging applications. nih.gov The specific properties of the this compound ligand would determine its efficiency in sensitizing the luminescence of lanthanide ions like Eu(III) (red emission) and Tb(III) (green emission). researchgate.net

Table 2: Potential Applications of Metal Complexes of this compound

| Application Area | Potential Role of the Metal Complex |

| Homogeneous Catalysis | Catalyst for organic reactions such as polymerization, oxidation, and C-C bond formation. The morpholine groups may enhance solubility and catalyst performance. |

| Luminescent Materials | As the active component in light-emitting devices, sensors, or bioimaging probes, particularly when complexed with lanthanide ions. |

| Precursors for Materials Synthesis | As precursors for the synthesis of metal oxide nanoparticles or thin films via techniques like chemical vapor deposition (CVD). |

This table is speculative and based on the known applications of other metal β-diketonate complexes.

Metal Chelation Properties and Their Biological Implications

The ability of β-diketones to chelate metal ions is fundamental to their chemical behavior and has significant biological implications. mdpi.com Metal ions play crucial roles in numerous biological processes, and the dysregulation of metal ion homeostasis is associated with various diseases. Chelating agents can be used to sequester excess metal ions or to deliver metal ions for therapeutic purposes.

The chelation of essential metal ions by ligands can be a mechanism for antimicrobial or anticancer activity. By binding to metal ions required for the function of key enzymes in pathogens or cancer cells, these complexes can disrupt vital metabolic pathways. nih.gov Metal complexes of β-diketones have been investigated for a range of biological activities, including antibacterial, antifungal, and anticancer properties. nih.govresearchgate.net The biological activity is often enhanced upon complexation compared to the free ligand.

The morpholine substituents in this compound could impact the lipophilicity and cell permeability of the resulting metal complexes, which are critical factors for their potential biological efficacy. The modification of β-diketones with additional functional groups has been shown to enhance their metal-chelating ability and potential for applications such as metal recovery. nih.gov

Research on this compound Remains Largely Undisclosed

The morpholine ring is a well-known scaffold in medicinal chemistry, recognized for its favorable physicochemical properties and its presence in a number of approved drugs. Similarly, the 1,3-dione structure is a key functional group in various biologically active molecules. However, the specific combination of two morpholine rings attached to a propane-1,3-dione backbone, as in this compound, appears to be a niche area of research.

Consequently, there is a lack of specific published data to populate the requested detailed sections on its in vitro and in vivo biological activity, antimicrobial and anticancer potentials, enzyme inhibition, receptor modulation, DNA binding affinity, and the pharmacodynamic modulation by its morpholine scaffold.

While general information exists for related compounds, adhering to the strict focus on this compound prevents the inclusion of such data. Further research and publication are required to elucidate the specific biological and pharmacological profile of this particular compound.

Lack of Specific Research on this compound Derivatives Hinders Structure-Activity Relationship Analysis

A comprehensive review of available scientific literature reveals a significant gap in the biological and pharmacological research concerning a specific chemical entity: this compound. Despite the interest in related dione (B5365651) and morpholine-containing structures for their potential therapeutic activities, dedicated structure-activity relationship (SAR) studies for derivatives of this particular compound appear to be absent from the current body of published research.

SAR studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. By systematically modifying a lead compound and evaluating the pharmacological effects of its derivatives, researchers can identify key molecular features, or pharmacophores, that are essential for the desired therapeutic action. This iterative process is fundamental to the design of more potent and selective drug candidates.

While extensive research exists for various other classes of dione-containing molecules, such as isoindoline-1,3-dione and indane-1,3-dione derivatives, this work does not extend to the this compound scaffold. For instance, derivatives of isoindoline-1,3-dione have been investigated for their potential as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in the context of Alzheimer's disease. nih.gov Similarly, other related heterocyclic compounds have been synthesized and evaluated for a range of biological activities, including anti-inflammatory and anticancer effects. nih.govnih.govresearchgate.netmdpi.com

However, the specific arrangement of two morpholine rings attached to a propane-1,3-dione backbone, which characterizes this compound, has not been the subject of focused SAR investigations according to the available literature. Consequently, there is no data to construct a detailed analysis of how modifications to this structure would impact its biological or pharmacological properties. The absence of such studies means that no data tables or detailed research findings on its derivatives can be presented.

Future research efforts would be necessary to synthesize a series of this compound derivatives and subject them to rigorous biological screening. Such studies would be the first step in elucidating any potential therapeutic value and establishing a foundational understanding of the structure-activity relationships for this class of compounds. Until such research is undertaken and published, a detailed discussion on the SAR of this compound derivatives remains speculative.

Medicinal Chemistry and Drug Discovery Applications of 1,3 Di Morpholin 4 Yl Propane 1,3 Dione

Lead Compound Identification and Optimization Strategies

The identification of a lead compound is a critical first step in the drug discovery pipeline. A lead compound is a chemical starting point that exhibits a desired biological activity and serves as the foundation for further optimization. The morpholine (B109124) ring is a versatile moiety and a privileged pharmacophore that is often incorporated into molecules to develop lead compounds with a wide range of therapeutic activities. nih.gov The 1,3-Di-morpholin-4-yl-propane-1,3-dione structure can be considered a promising scaffold for lead compound identification. The diarylpropane-1,3-dione motif, a related structural class, has been identified as a minimal key substructure responsible for inducing certain biological effects, suggesting that the dione (B5365651) core is a viable template for molecular recognition. nih.gov

Once a lead compound like this compound is identified, optimization strategies are employed to enhance its potency, selectivity, and pharmacokinetic properties. Key strategies for this scaffold would include:

Modification of the Linker: The central propane-1,3-dione unit can be substituted at the C2 position to alter the molecule's conformation and introduce new points of interaction with a biological target.

Ring Modification: The morpholine rings themselves can be substituted or replaced with bioisosteric alternatives, such as tetrahydro-2H-pyran (THP), to fine-tune properties like metabolic stability and target selectivity. nih.gov

Scaffold Hopping: The entire dimorpholine-propane backbone could be used as a template for designing structurally novel compounds that retain the key pharmacophoric features required for biological activity.

Design of Novel Therapeutic Agents based on the this compound Scaffold

The this compound scaffold serves as a versatile template for the design of new therapeutic agents. The morpholine heterocycle is a component of numerous approved drugs and is often employed for its favorable biological, metabolic, and physicochemical properties. researchgate.net The symmetrical nature of the this compound scaffold, with two morpholine units, offers a unique platform for creating bivalent ligands or for developing molecules where the morpholine groups contribute to solubility and target engagement.

Research into related structures has shown significant potential in various therapeutic areas. For instance, derivatives of isoindoline-1,3-dione have been synthesized and evaluated as non-steroidal analgesics and cyclooxygenase (COX) inhibitors. researchgate.netmdpi.com Similarly, propane-1,3-dione derivatives have been investigated as antitumor agents and inhibitors of neutrophilic inflammation. nih.govgoogle.com Given the broad utility of its constituent parts, the this compound framework is a rational starting point for designing inhibitors of enzymes such as histone deacetylases (HDACs), where the dione moiety can act as a zinc-binding group and the morpholine rings can occupy hydrophobic pockets in the active site. nih.gov

Role in Central Nervous System (CNS) Drug Discovery

Developing drugs for the central nervous system (CNS) presents unique challenges, primarily the need for molecules to cross the blood-brain barrier (BBB). The physicochemical properties of a compound, such as its lipophilicity, size, and hydrogen bonding capacity, are critical for BBB penetration. The morpholine ring is particularly valuable in CNS drug discovery because it confers a balanced profile of lipophilicity and hydrophilicity. acs.org

In CNS-active compounds, the morpholine moiety is used to:

Act as a scaffold to correctly position other functional groups for interaction with CNS targets. acs.org

Enhance potency through direct molecular interactions within the target's binding site. acs.org

The this compound scaffold incorporates two morpholine rings, which can synergistically enhance the CNS-like properties of a molecule. This makes the scaffold particularly attractive for designing drugs targeting CNS disorders like Alzheimer's disease, epilepsy, or psychiatric conditions. mdpi.comflorey.edu.au For example, selective HDAC6 inhibition has shown promise in models of neurodegeneration, and a scaffold like this compound could be optimized to create potent and brain-penetrant HDAC6 inhibitors.

Strategies for Modulating Bioavailability and Metabolic Stability

A critical aspect of drug design is the optimization of a molecule's pharmacokinetic profile, including its bioavailability and metabolic stability. The morpholine ring is frequently incorporated into drug candidates as a strategic tool to improve these properties. nih.govthieme-connect.com Its presence can enhance aqueous solubility and metabolic stability, leading to improved oral bioavailability. thieme-connect.com The morpholine heterocycle often results in an improved profile against metabolic enzymes like cytochrome P450 3A4 (CYP3A4) and can be oxidized to non-toxic derivatives, contributing to a better safety profile. acs.org

| Property | Contribution of the Morpholine Ring | Reference |

|---|---|---|

| Solubility | Enhances both aqueous and lipid solubility, providing a balanced profile. | thieme-connect.com |

| Metabolic Stability | Often improves stability against metabolic enzymes, such as CYP3A4. | acs.org |

| Bioavailability | The combination of improved solubility and stability frequently leads to enhanced oral bioavailability. | nih.govthieme-connect.com |

| Blood-Brain Barrier Permeation | Its balanced physicochemical properties can improve penetration into the central nervous system. | researchgate.net |

| Basicity | Provides optimal basicity (pKa ≈ 8.7) for favorable interactions and pharmacokinetic profiles. | thieme-connect.com |

Privileged Scaffold Considerations in Drug Design

The term "privileged scaffold" refers to a molecular framework that is capable of serving as a ligand for multiple, diverse biological targets. nih.govmdpi.com These scaffolds represent validated starting points for drug discovery campaigns, as they are predisposed to bind to proteins and often possess favorable drug-like properties. ufrj.brpageplace.denih.gov The morpholine ring is widely regarded as a privileged structure in medicinal chemistry due to its presence in numerous bioactive molecules across a wide range of therapeutic areas. nih.govresearchgate.net

The this compound structure can be viewed as an assembly of privileged components. It combines two morpholine units with a versatile propane-1,3-dione linker. This design offers several advantages:

Target Diversity: The inherent binding capability of the morpholine ring suggests that the scaffold could be adapted to target various protein families, such as kinases, G-protein-coupled receptors (GPCRs), and epigenetic enzymes. nih.govnih.gov

Combinatorial Amenability: The scaffold is suitable for the creation of chemical libraries by modifying the linker and/or the morpholine rings, allowing for the exploration of broad chemical space to find new hits for different targets. nih.gov

Inherent "Drug-likeness": The inclusion of the morpholine groups provides a strong foundation of favorable pharmacokinetic properties, increasing the likelihood that derivatives will be viable drug candidates. thieme-connect.com

| Therapeutic Area | Examples of Targets or Drug Classes | Reference |

|---|---|---|

| Oncology | Kinase inhibitors (e.g., mTOR), Histone Deacetylase (HDAC) inhibitors | nih.govthieme-connect.com |

| Central Nervous System | Antidepressants, Anxiolytics, Antipsychotics (e.g., Dopamine D3 antagonists) | acs.orgnih.gov |

| Infectious Diseases | Antibacterials, Antivirals, Antimicrobials | nih.gov |

| Inflammatory Diseases | Anti-inflammatory agents | nih.gov |

Applications of 1,3 Di Morpholin 4 Yl Propane 1,3 Dione in Materials Science and Beyond

Use as Building Blocks for Organic Materials and Polymers

Theoretically, the bifunctional nature of 1,3-Di-morpholin-4-yl-propane-1,3-dione, featuring two morpholine (B109124) amide groups, suggests its potential as a monomer or a cross-linking agent in polymer synthesis. Malonamides, as a class of compounds, have been explored for the step-growth synthesis of polyesters and polyamides. The presence of the morpholine rings could impart specific properties to a polymer backbone, such as altered solubility, thermal stability, or coordination capabilities. However, no specific studies have been found that utilize this compound for these purposes.

Applications in Organic Electronics and Optical Sensing

The core structure of this compound does not inherently suggest significant electronic or optical activity typically sought after for applications in organic electronics or sensing. While some complex organic molecules with dione (B5365651) functionalities can exhibit interesting photophysical properties, there is no evidence to suggest that this particular compound has been investigated for such applications. The development of organic electronic materials often relies on molecules with extended π-conjugated systems, which are absent in this compound. Similarly, its use as an optical sensor would require a mechanism for interaction with an analyte that results in a measurable change in its optical properties, a characteristic that has not been reported.

Role in Photopolymerization Processes

Certain 1,3-dione derivatives have been investigated as components of photoinitiating systems for photopolymerization reactions. These molecules can participate in photochemical reactions to generate reactive species that initiate polymerization. However, the specific structure of this compound has not been identified in the literature as an effective photoinitiator. The efficiency of a photoinitiator is highly dependent on its photochemical properties, such as its absorption spectrum and the quantum yield of radical or cation formation, none of which are documented for this compound.

Other Emerging Industrial and Research Applications

Beyond the specified areas, there is a lack of information on any other emerging industrial or research applications for this compound. Its commercial availability suggests it may be used as a synthetic intermediate or a building block in the synthesis of more complex molecules, but the end-use of these potential products is not disclosed in the available resources.

Future Perspectives and Emerging Research Directions for 1,3 Di Morpholin 4 Yl Propane 1,3 Dione

Advanced Synthetic Methodologies and Sustainable Production

The future synthesis of 1,3-Di-morpholin-4-yl-propane-1,3-dione and its derivatives is likely to be shaped by the principles of green chemistry and advanced synthetic strategies that offer greater efficiency and stereochemical control.

Asymmetric Synthesis : For derivatives of this compound intended for therapeutic use, controlling stereochemistry is paramount. Future research will likely focus on developing chiral ligand-mediated asymmetric synthesis routes. For instance, methodologies employing cinchona alkaloid catalysts could potentially achieve high enantiomeric excess under solvent-free conditions, a significant step towards producing optically pure derivatives required for clinical evaluation chem960.com.

Flow Chemistry and Process Optimization : Continuous flow chemistry offers a promising avenue for the sustainable and scalable production of this compound. This methodology allows for precise control over reaction parameters, leading to higher yields, improved safety, and reduced waste. Future work may involve optimizing ester condensation protocols, perhaps involving activators like N,N'-dicyclohexylcarbodiimide (DCC) at controlled low temperatures within a flow system chem960.com.

Biocatalysis : The use of enzymes in organic synthesis is a cornerstone of green chemistry. Research into biocatalytic routes, perhaps utilizing engineered enzymes to construct the dione (B5365651) backbone or attach the morpholine (B109124) rings, could lead to highly efficient and environmentally benign production processes.

| Synthetic Approach | Potential Advantages | Research Focus |

| Asymmetric Synthesis | High enantiomeric purity, crucial for therapeutic applications. | Development of novel chiral catalysts and solvent-free conditions. |

| Flow Chemistry | Scalability, safety, high yield, reduced waste. | Optimization of reaction parameters and integration into continuous manufacturing. |

| Biocatalysis | High selectivity, mild reaction conditions, sustainability. | Enzyme discovery and engineering for specific bond formations. |

Deeper Mechanistic Insights into Biological Activity

The unique structure of this compound suggests several potential mechanisms of biological action that warrant deeper investigation. The morpholine rings are known to improve pharmacokinetic properties such as membrane permeability and can reduce the toxicity associated with primary amines chem960.com. The propane-1,3-dione core, a β-diketone, is an effective metal-chelating moiety.

Future research is expected to focus on:

Enzyme Inhibition : The chelation of essential metal ions by the dione core could be a key mechanism for enzyme inhibition. This has been proposed for targets like Src family kinases, where the compound could interfere with ATPase activity chem960.com. Detailed enzymology and structural biology studies, including cryo-electron microscopy, could elucidate how these molecules interact with enzyme active sites and stabilize protein-protein interactions chem960.com.

Modulation of Signaling Pathways : By inhibiting key enzymes like kinases or other signaling proteins, derivatives of this compound could modulate critical cellular pathways involved in disease. Investigating its effect on pathways such as the SHP2/ERK axis could reveal its potential in oncology and other areas chem960.com.

Structure-Activity Relationship (SAR) Studies : Systematic modification of the core structure will be crucial to understand how different substituents affect biological activity. This will involve synthesizing a library of derivatives and evaluating their effects in various biological assays to build comprehensive SAR models that can guide the design of more potent and selective compounds. The morpholine moiety itself is a versatile pharmacophore known to interact with targets like kinases and influence pharmacokinetic profiles nih.gov.

Exploration of Novel Therapeutic Targets

The scaffold of this compound is a versatile platform for developing inhibitors for a range of novel therapeutic targets.

Histone Deacetylase (HDAC) Inhibition : There is growing interest in developing selective HDAC inhibitors for various diseases. Preliminary research suggests that derivatives of the propane-dione core could selectively inhibit HDAC6, an isoform implicated in neurodegenerative diseases like Alzheimer's and Parkinson's, as well as in some cancers chem960.com. Future work will involve synthesizing and screening derivatives to optimize HDAC6 selectivity and potency.

Cancer Therapy : The potential to inhibit Src family kinases makes this compound class a candidate for cancer drug development chem960.com. Furthermore, its use as a building block for dendrimers has shown promise in overcoming multidrug resistance in cancer cells by targeting efflux pumps like P-glycoprotein chem960.com. This dual-action capability—direct enzyme inhibition and as part of a drug delivery system—presents a rich area for future cancer research.

Anti-inflammatory and Antimicrobial Agents : The broader class of propane-1,3-dione derivatives has been investigated for various biological activities, including anti-inflammatory and antimicrobial effects ijcrt.orgnih.gov. Future screening of this compound and its analogs against a panel of inflammatory mediators and microbial strains could uncover new therapeutic applications.

| Therapeutic Target Class | Potential Application | Rationale |

| HDAC6 | Neurodegenerative Diseases, Cancer | Propane-dione core can be modified for selective inhibition. |

| Src Family Kinases | Cancer | Metal-chelating dione moiety may inhibit essential ATPase activity. |

| P-glycoprotein (via Dendrimers) | Multidrug-Resistant Cancer | Serves as a scaffold for drug delivery systems that evade efflux pumps. |

| Inflammatory Mediators | Inflammatory Diseases | Propane-1,3-dione derivatives have shown anti-inflammatory potential. |

Integration with Artificial Intelligence and Machine Learning in Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and will be instrumental in unlocking the full potential of the this compound scaffold.

Predictive Modeling : AI algorithms can be trained on existing data for propane-1,3-dione derivatives to build quantitative structure-activity relationship (QSAR) models. These models can predict the biological activity of novel, unsynthesized derivatives, allowing researchers to prioritize the most promising candidates for synthesis and testing xjtu.edu.cnnih.gov.

De Novo Drug Design : Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific properties such as high potency against a target like HDAC6, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles.

Target Identification and Validation : AI can analyze large biological datasets to identify new potential therapeutic targets for which this class of compounds might be effective, accelerating the exploration of new disease indications.

Development of Smart Materials and Functional Devices

Beyond therapeutics, the chemical properties of this compound make it a candidate for the development of advanced materials.

Biocompatible Hydrogels : The compound can act as a crosslinker to create biocompatible hydrogel matrices. Research has indicated that such gels can exhibit shear-thinning behavior, which is ideal for injectable formulations in tissue engineering and regenerative medicine chem960.com.

Stimuli-Responsive Materials : Future research could focus on incorporating this molecule into "smart" hydrogels that respond to specific stimuli such as pH, temperature, or the presence of certain biomolecules. AI and ML are increasingly being used to accelerate the design and optimization of such smart materials by predicting their properties based on composition and structure nih.govsemanticscholar.orgcell.comdpu.edu.inresearchgate.net.

Functional Devices : The metal-chelating properties of the dione core could be exploited in the development of sensors or other functional devices. For example, materials incorporating this compound could be designed to detect the presence of specific metal ions in biological or environmental samples.

Clinical Translation Potential of this compound Derivatives

The journey from a promising compound to a clinically approved therapeutic is long and challenging. For derivatives of this compound, several factors will be critical for successful clinical translation.

Pharmacokinetics and Safety : The presence of morpholine rings is generally associated with improved pharmacokinetic properties and reduced toxicity chem960.comnih.gov. Extensive preclinical studies will be needed to confirm the safety profile and metabolic stability of lead candidates. Understanding the metabolic fate of the morpholine ring is a key aspect of this evaluation nih.gov.

Biomarker Development : For targeted therapies, such as selective HDAC6 inhibitors, the development of reliable biomarkers will be essential for patient selection and for monitoring treatment efficacy in clinical trials.

Formulation and Delivery : For applications in neurodegenerative diseases, overcoming the blood-brain barrier is a significant hurdle. Formulation strategies or chemical modifications to enhance CNS penetration will be a key area of future research. For applications in tissue engineering, developing stable and effective injectable hydrogel formulations will be critical chem960.com.

While the path to the clinic is complex, the unique structural features and versatile nature of the this compound scaffold present a compelling foundation for future research and development across multiple scientific disciplines.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-Di-morpholin-4-yl-propane-1,3-dione, and how can reaction yields be improved?

- Methodological Answer : The synthesis of morpholine derivatives often involves nucleophilic substitution or condensation reactions. For diketone morpholine derivatives, a two-step approach is recommended:

Step 1 : React propane-1,3-dione with morpholine under reflux conditions using a polar aprotic solvent (e.g., toluene or THF) and a base (e.g., triethylamine) to deprotonate intermediates .

Step 2 : Optimize reaction time and temperature (e.g., 8–12 hours at 80–100°C) to maximize yield. Monitor progress via TLC or HPLC.

- Yield Improvement : Use excess morpholine (1.2–1.5 equivalents) and inert atmosphere (N₂/Ar) to prevent oxidation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) enhances purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- NMR Analysis :

- ¹H NMR : Peaks at δ 3.6–3.8 ppm (m, 8H) correspond to morpholine ring protons. The diketone backbone shows singlet peaks at δ 2.8–3.2 ppm (2H, CH₂) and δ 6.5–7.0 ppm (aromatic protons if substituted) .

- ¹³C NMR : Carbonyl carbons (C=O) appear at ~200 ppm, while morpholine carbons resonate at 45–55 ppm .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- pH Stability : Conduct accelerated stability studies in buffers (pH 2–12). Morpholine derivatives are prone to hydrolysis under acidic conditions (pH < 4), leading to ring-opening. Neutral to slightly basic conditions (pH 7–9) enhance stability .

- Thermal Stability : Store at 2–8°C in airtight containers. DSC/TGA analysis reveals decomposition temperatures (>150°C), guiding storage and handling protocols .

Advanced Research Questions

Q. How can computational methods (DFT, molecular dynamics) predict the reactivity of this compound in catalytic systems?

- Quantum Chemical Calculations : Use density functional theory (DFT) to model electron density distribution and identify reactive sites (e.g., carbonyl groups for nucleophilic attack). Software like Gaussian or ORCA can calculate Gibbs free energy profiles for proposed reaction pathways .

- Reaction Path Search : ICReDD’s approach combines quantum calculations with experimental data to narrow optimal conditions (e.g., solvent polarity, catalyst loading) .

Q. What experimental design strategies resolve contradictions in kinetic data for morpholine-diketone reactions?

- Factorial Design : Apply a 2³ factorial matrix to test variables: temperature (60°C vs. 100°C), solvent (toluene vs. DMF), and catalyst (none vs. Pd/C). ANOVA identifies significant factors affecting reaction rate .

- Contradiction Resolution : Use Arrhenius plots to distinguish temperature-dependent vs. diffusion-limited regimes. Replicate experiments under controlled humidity to assess moisture sensitivity .

Q. How does this compound behave in multi-component reactions, and what synergistic effects are observed?

- Case Study : In Pd-catalyzed cross-coupling, the diketone moiety acts as a directing group, while morpholine enhances solubility in polar solvents. Synergy is quantified via turnover frequency (TOF) comparisons with non-morpholine analogs .

- Mechanistic Insight : In situ FTIR monitors intermediate formation (e.g., enolate species), revealing rate-limiting steps .

Q. What green chemistry approaches minimize waste in synthesizing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。